2-Hydroxycyclohexyl octanoate
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Overview
Description
2-Hydroxycyclohexyl octanoate is an organic compound with the molecular formula C14H26O3 It is a derivative of cyclohexanol and octanoic acid, characterized by the presence of a hydroxyl group on the cyclohexane ring and an ester linkage with octanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxycyclohexyl octanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with octanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, enhancing the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycyclohexyl octanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexane ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester linkage can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexanol and octanoic acid.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
2-Hydroxycyclohexyl octanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a prodrug.
Industry: It is used in the formulation of cosmetics, fragrances, and as a plasticizer in polymer production.
Mechanism of Action
The mechanism of action of 2-Hydroxycyclohexyl octanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester linkage play crucial roles in its reactivity and biological activity. For instance, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
2-Hydroxycyclohexyl octanoate can be compared with other similar compounds, such as:
Cyclohexyl octanoate: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Hydroxycyclohexyl acetate: Has a shorter ester chain, affecting its physical and chemical properties.
Cyclohexanol: The absence of the ester linkage makes it less versatile in certain applications.
The uniqueness of this compound lies in its combination of a hydroxyl group and an ester linkage, providing a balance of hydrophilic and lipophilic properties that enhance its utility in various fields.
Properties
CAS No. |
70092-44-3 |
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Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
(2-hydroxycyclohexyl) octanoate |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-11-14(16)17-13-10-8-7-9-12(13)15/h12-13,15H,2-11H2,1H3 |
InChI Key |
NELXLKVTAUYLLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1CCCCC1O |
Origin of Product |
United States |
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